Benzyldimethyllaurylammonium

Description

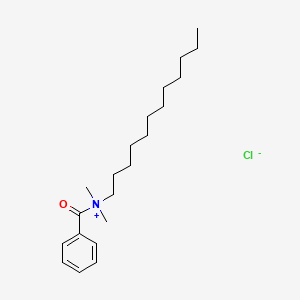

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

98790-49-9 |

|---|---|

Molecular Formula |

C21H36ClNO |

Molecular Weight |

354 g/mol |

IUPAC Name |

benzoyl-dodecyl-dimethylazanium;chloride |

InChI |

InChI=1S/C21H36NO.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)21(23)20-17-14-13-15-18-20;/h13-15,17-18H,4-12,16,19H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

PWRYHUHCAVGSJA-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC[N+](C)(C)C(=O)C1=CC=CC=C1.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C(=O)C1=CC=CC=C1.[Cl-] |

Synonyms |

enzyldimethyllaurylammonium benzyldimethyllaurylammonium bromide BrBdlA |

Origin of Product |

United States |

Synthesis, Chemical Modification, and Structural Elucidation Research of Benzyldimethyllaurylammonium

Advanced Synthetic Strategies for Benzyldimethyllaurylammonium and Its Analogues

The synthesis of this compound and its related compounds is a cornerstone of its industrial application and scientific study. Research in this area focuses on optimizing reaction pathways and exploring derivatives to enhance specific functionalities.

Novel Methodologies and Reaction Pathways

This compound chloride, a prominent quaternary ammonium (B1175870) compound (QAC), is primarily synthesized through a well-established reaction known as the Menshutkin reaction. This process involves the quaternization of a tertiary amine with an alkyl halide.

The principal industrial synthesis route involves the reaction of N,N-dimethyldodecylamine (also known as lauryldimethylamine) with benzyl (B1604629) chloride. In this nucleophilic substitution reaction, the nitrogen atom of the tertiary amine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion and forming the quaternary ammonium cation. The displaced chloride ion then acts as the counter-ion, resulting in the final salt, this compound chloride.

The key reactants for this synthesis are:

N,N-dimethyldodecylamine : Provides the long lauryl (dodecyl) chain and the dimethylamino group.

Benzyl Chloride : Provides the benzyl group that completes the quaternary ammonium structure. chemicalbook.com

This synthetic approach is efficient and allows for the large-scale production necessary for its widespread use as a surfactant and biocide. chemicalbook.com While this core methodology is conventional, research into advanced strategies often involves the use of phase-transfer catalysis, a field where QACs like this compound chloride are themselves key components. google.com In such systems, the QAC facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic), enhancing reaction rates and yields. google.com

Derivatization and Structure-Activity Relationship (SAR) Studies for Chemical Functionality

The functional properties of this compound are intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the compound's structure influence its activity, particularly its efficacy as a biocide and its properties as a surfactant. longdom.orgwikipedia.org

This compound belongs to a broader class of compounds known as alkyldimethylbenzylammonium chlorides (ADBACs). A primary area of derivatization involves modifying the length of the 'alkyl' chain—in this case, the lauryl (C12) group. SAR studies have shown that the length of this hydrophobic alkyl chain is a critical determinant of the compound's antimicrobial and surfactant properties.

Key areas of derivatization and their impact include:

Alkyl Chain Length : Varying the chain length affects the compound's hydrophilic-lipophilic balance (HLB). Shorter or longer chains than the optimal C12-C16 range can lead to reduced biocidal activity.

Benzyl Group Substitution : Introducing substituents onto the benzene (B151609) ring of the benzyl group can modulate the compound's electronic and steric properties, potentially influencing its interaction with microbial membranes.

Counter-ion Modification : While typically a chloride, exchanging the counter-ion (e.g., for bromide or another anion) can alter the physical properties of the salt, such as its solubility.

These SAR studies allow for the rational design of analogues with optimized performance for specific applications, from industrial disinfection to roles as phase-transfer catalysts. pharmacologymentor.commdpi.com

Table 1: SAR Insights for this compound Analogues This table is based on established principles of Structure-Activity Relationships for quaternary ammonium compounds.

| Structural Modification | Rationale | Expected Impact on Functionality |

|---|---|---|

| Varying Alkyl Chain Length (e.g., C8 to C18) | Alters the hydrophilic-lipophilic balance (HLB) and membrane interaction capabilities. | Chain lengths from C12 to C16 generally show maximum biocidal activity. Shorter or longer chains may show reduced efficacy. |

| Substitution on the Benzyl Ring (e.g., adding -CH3, -Cl) | Modifies the electronic properties and steric bulk of the benzyl moiety. | Can fine-tune the compound's interaction with target sites, potentially increasing or decreasing its specific activity. |

| Replacement of Methyl Groups | Changes the steric hindrance around the positively charged nitrogen atom. | Larger alkyl groups (e.g., ethyl) may decrease biocidal effectiveness due to steric hindrance. |

| Changing the Counter-ion (e.g., Br⁻, SO₄²⁻) | Affects the salt's physical properties like solubility and stability. | Can improve formulation characteristics without directly altering the core biocidal mechanism of the cation. |

Spectroscopic and Diffraction-Based Structural Characterization Research

The definitive confirmation of this compound's structure relies on a suite of advanced analytical techniques. intertek.com Spectroscopic and diffraction methods provide complementary information, from atomic connectivity to three-dimensional arrangement. anu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. wikipedia.orgrsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the molecule's connectivity. intertek.commeasurlabs.com

¹H NMR : The proton NMR spectrum would show distinct signals for the protons of the lauryl chain, the two N-methyl groups, the benzylic methylene (B1212753) bridge, and the aromatic protons of the benzyl ring. The integration of these signals would correspond to the number of protons in each group, and their splitting patterns (multiplicity) would reveal adjacent proton environments. organicchemistrydata.org

¹³C NMR : The carbon NMR spectrum provides a count of the unique carbon environments. Separate signals would be expected for the terminal methyl carbon of the lauryl chain, the multiple methylene carbons of the chain, the N-methyl carbons, the benzylic carbon, and the distinct carbons of the aromatic ring. organicchemistrydata.org

Table 2: Predicted NMR Chemical Shifts for this compound Chloride Predicted values are based on standard chemical shift ranges for similar functional groups.

| Group | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| Lauryl Chain | Terminal -CH₃ | ~0.9 (¹H), ~14 (¹³C) | Triplet (t) |

| -(CH₂)₁₀- | ~1.2-1.7 (¹H), ~22-32 (¹³C) | Multiplet (m) | |

| Head Group | -N⁺-CH₂- (from lauryl) | ~3.3 (¹H), ~65 (¹³C) | Multiplet (m) |

| -N⁺-(CH₃)₂ | ~3.1 (¹H), ~51 (¹³C) | Singlet (s) | |

| -N⁺-CH₂-Ar | ~4.5 (¹H), ~67 (¹³C) | Singlet (s) | |

| Benzyl Ring | Aromatic C-H | ~7.3-7.6 (¹H), ~128-134 (¹³C) | Multiplet (m) |

X-ray Diffraction Studies of Crystalline Forms

This technique would also reveal how the molecules pack together in the crystal lattice, detailing the intermolecular interactions between the hydrophobic lauryl chains and the electrostatic interactions involving the charged head groups and chloride anions. However, obtaining single crystals of amphiphilic molecules like surfactants can be challenging due to their tendency to form micelles and other aggregated structures in solution rather than ordered crystalline solids.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule, providing a "molecular fingerprint". thermofisher.comresearchgate.net These two techniques are complementary, as different molecular vibrations may be active (i.e., visible) in one technique but not the other. spectroscopyonline.comedinst.com

For this compound, key vibrational modes would include:

C-H Stretching : Strong bands in the 2850-3000 cm⁻¹ region in both FT-IR and Raman spectra, corresponding to the numerous C-H bonds in the lauryl chain and benzyl group.

Aromatic C=C Stretching : Peaks around 1450-1600 cm⁻¹ are characteristic of the benzene ring.

C-N Stretching : Vibrations associated with the carbon-nitrogen bonds would also be present.

CH₂/CH₃ Bending : Bending (scissoring, wagging) vibrations for the methylene and methyl groups typically appear in the 1350-1470 cm⁻¹ region.

The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile that can be used for rapid identification and quality control of the compound. labmanager.com

Table 3: Characteristic Vibrational Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Primary Technique | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | FT-IR / Raman | C-H bonds on the benzyl ring |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR / Raman | C-H bonds of the lauryl and methyl groups |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR / Raman | Carbon-carbon bonds within the benzene ring |

| CH₂ Bending (Scissoring) | ~1465 | FT-IR | Bending of methylene groups |

| CH₃ Bending (Asymmetric) | ~1450 | FT-IR | Bending of methyl groups |

4 Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) stands as a pivotal analytical technique for the structural confirmation and purity assessment of this compound. Coupled with liquid chromatography (LC-MS), it offers exceptional sensitivity and specificity for both identifying the parent compound and detecting trace-level impurities. High-resolution mass spectrometry (HRMS) further enhances these capabilities, providing precise mass data that facilitates the elucidation of elemental compositions.

Molecular Identification

In mass spectrometric analysis, this compound chloride, also known as benzalkonium chloride (BAC) with a C12 alkyl chain, is typically analyzed using soft ionization techniques such as electrospray ionization (ESI). In positive ion mode ESI-MS, the compound is readily observed as its intact cation [M]⁺. For the C12 homolog, this corresponds to a mass-to-charge ratio (m/z) of 304. usgs.gov

Tandem mass spectrometry (MS/MS) is employed for unequivocal structural confirmation. In this technique, the molecular ion is isolated and subjected to fragmentation, yielding a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint for the molecule.

Research Findings on Fragmentation

Detailed fragmentation studies of this compound and related benzalkonium chlorides have identified several key diagnostic fragment ions. usgs.govresearchgate.netresearchgate.net The primary fragmentation pathways involve the cleavage of the benzylic C-N bond and fragmentation of the quaternary amine structure.

A prominent fragment observed is the tropylium (B1234903) ion at an m/z of 91, which is characteristic of many benzyl-containing compounds. usgs.govresearchgate.netresearchgate.net Another significant fragmentation pathway is the loss of the benzyl group (as a neutral toluene (B28343) molecule) or the entire toluyl group, leading to the formation of a characteristic ion. For the C12 homolog, the loss of the toluyl group results in a fragment ion at m/z 212. usgs.govresearchgate.net Other reported fragments include an iminium ion at m/z 58 and an ion at m/z 136 resulting from the loss of the lauryl alkyl chain. researchgate.net

The following interactive data table summarizes the characteristic mass spectrometric fragments of this compound.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Identity | Reference |

| 304 | 91 | Tropylium ion ([C₇H₇]⁺) | usgs.govresearchgate.netresearchgate.net |

| 304 | 212 | [M - C₇H₇]⁺ (Loss of toluyl group) | usgs.govresearchgate.net |

| 304 | 136 | [M - C₁₂H₂₅]⁺ (Loss of lauryl group) | researchgate.net |

| 304 | 58 | Iminium ion ([C₃H₈N]⁺) | researchgate.net |

Impurity Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for the impurity profiling of this compound. resolvemass.cabiomedres.us This powerful hyphenated technique allows for the separation of the main compound from its impurities, followed by their detection and identification by the mass spectrometer. This is crucial for ensuring the quality and safety of pharmaceutical and chemical products. researchgate.net

Common impurities in commercial benzalkonium chloride products include homologs with different alkyl chain lengths (e.g., C10, C14, C16). LC-MS methods are adept at separating and quantifying these related substances. usgs.govnih.gov For instance, the molecular ions for the C14 and C16 homologs would be observed at m/z 332 and 360, respectively. usgs.gov

Furthermore, LC-MS/MS is instrumental in identifying and quantifying potential degradation products and process-related impurities, including potential genotoxic impurities, at very low levels. nih.gov Studies on the metabolism of benzalkonium chlorides have shown that oxidation of the alkyl chain is a primary degradation pathway, leading to hydroxylated and carboxylated impurities that can be identified by the corresponding mass shifts in the mass spectrum. nih.gov The high sensitivity of modern mass spectrometers allows for the detection of impurities at trace levels, often down to the parts-per-million (ppm) range, which is essential for adhering to stringent regulatory requirements. nih.gov

Advanced Analytical Methodologies for Benzyldimethyllaurylammonium Detection and Quantification

Chromatographic Separation Techniques Research

Chromatographic techniques are fundamental in the analysis of benzyldimethyllaurylammonium, providing the necessary separation from interfering substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. oup.com Method development often focuses on achieving optimal separation from other QACs and matrix components.

A common approach involves ion-pair reversed-phase HPLC. ykcs.ac.cn This technique introduces an ion-pairing reagent, such as hexane (B92381) sulfonate, into the mobile phase to enhance the retention of the cationic this compound on a non-polar stationary phase, like a C18 column. ykcs.ac.cnnih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. shimadzu.com Detection is commonly performed using a UV detector, often at wavelengths around 217, 220, or 262 nm. ykcs.ac.cnnih.gov

Method validation is crucial to ensure reliability. Key parameters evaluated include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For instance, one validated HPLC-DAD method for benzalkonium chlorides (which includes this compound) demonstrated linearity between 1 and 100 mg/L with high correlation coefficients (R² > 0.999). The LODs for different homologues were in the range of 15-25 µg/L.

Table 1: Example of HPLC Method Parameters for Benzalkonium Chloride Analysis

| Parameter | Condition |

| Column | Acclaim Surfactant Plus (150 x 3.0 mm, 3 µm) |

| Mobile Phase | Acetonitrile and 0.2 M ammonium (B1175870) acetate (B1210297) (50:50, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV-VIS at λ = 262 nm |

| Injection Volume | 20 µL |

Interactive Data Table:

View HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Acclaim Surfactant Plus (150 x 3.0 mm, 3 µm) |

| Mobile Phase | Acetonitrile and 0.2 M ammonium acetate (50:50, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV-VIS at λ = 262 nm |

| Injection Volume | 20 µL |

Gas Chromatography (GC) Applications in Volatile Analysis

Direct analysis of ionic and non-volatile quaternary ammonium compounds like this compound by Gas Chromatography (GC) is not feasible. american.edunih.gov However, GC can be employed through derivatization or pyrolysis techniques that convert the non-volatile QAC into a volatile species. american.eduresearchgate.net

One common method is in-injector pyrolysis, where the high temperature of the GC injection port (e.g., 250-300°C) causes the this compound to undergo Hofmann elimination or nucleophilic substitution, yielding volatile tertiary amines and alkyl halides. american.edunih.govnih.gov These degradation products can then be separated on a standard GC column, such as a DB-5MS, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). dss.go.ththermofisher.com

This approach has been successfully used for the separation and identification of complex commercial QAC mixtures. american.edu The resulting chromatograms typically show sharp, well-defined peaks corresponding to the volatile degradation products. american.edu While this method allows for GC analysis, it involves the chemical transformation of the original analyte, which must be carefully controlled and understood for accurate quantification. researchgate.net

Hyphenated Techniques (LC-MS, GC-MS, UPLC-MS/MS) for Complex Matrices

The coupling of chromatographic separation with mass spectrometry (MS) detection provides enhanced selectivity and sensitivity, which is particularly crucial for analyzing this compound in complex matrices like food, wastewater, or biological samples. oxford-analytical.co.uknih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced version, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) , are powerful tools for QAC analysis. oxford-analytical.co.ukipbeja.ptdshs-koeln.de These techniques combine the excellent separation capabilities of liquid chromatography with the precise mass detection of the analyte. Electrospray ionization (ESI) is a commonly used ionization source for QACs, as they are already charged in solution. rsc.org LC-MS/MS offers high selectivity through multiple reaction monitoring (MRM), which minimizes matrix interference and allows for very low detection limits. thermofisher.comrsc.org For instance, an HPLC-MS/MS method for five QACs in foodstuffs achieved a limit of quantification of 10.00 μg/L. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is used in conjunction with the pyrolysis methods described earlier. american.eduresearchgate.net GC-MS not only separates the volatile degradation products but also provides their mass spectra, which allows for unequivocal identification of the original QAC based on its characteristic fragmentation patterns. american.edunih.gov This technique has been applied to determine QACs in various matrices, including vegetables and river water. dss.go.thacs.org

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Advantages | Common Applications |

| LC-MS/MS | Separates the intact ionic compound followed by highly selective mass detection. oxford-analytical.co.ukrsc.org | High sensitivity and selectivity, suitable for complex matrices, no derivatization needed. oxford-analytical.co.ukrsc.orgunifr.ch | Food analysis, environmental monitoring, biological samples. nih.govrsc.orgunifr.ch |

| GC-MS | Separates volatile degradation products after pyrolysis, followed by mass detection. american.edunih.gov | Confirms structure of degradation products, good for identifying components in mixtures. american.eduresearchgate.net | Analysis of commercial disinfectants, environmental samples. american.edudss.go.th |

| UPLC-MS/MS | Uses smaller particle size columns for faster and more efficient separation than HPLC, coupled with MS/MS. ipbeja.pt | Faster analysis times, improved resolution and sensitivity. ipbeja.pt | Pesticide residue analysis, analysis of multiple compounds in a single run. ipbeja.pt |

Interactive Data Table:

View Comparison of Hyphenated Techniques

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| LC-MS/MS | Separates the intact ionic compound followed by highly selective mass detection. oxford-analytical.co.ukrsc.org | High sensitivity and selectivity, suitable for complex matrices, no derivatization needed. oxford-analytical.co.ukrsc.orgunifr.ch | Food analysis, environmental monitoring, biological samples. nih.govrsc.orgunifr.ch |

| GC-MS | Separates volatile degradation products after pyrolysis, followed by mass detection. american.edunih.gov | Confirms structure of degradation products, good for identifying components in mixtures. american.eduresearchgate.net | Analysis of commercial disinfectants, environmental samples. american.edudss.go.th |

| UPLC-MS/MS | Uses smaller particle size columns for faster and more efficient separation than HPLC, coupled with MS/MS. ipbeja.pt | Faster analysis times, improved resolution and sensitivity. ipbeja.pt | Pesticide residue analysis, analysis of multiple compounds in a single run. ipbeja.pt |

Spectrophotometric Methods Research

Spectrophotometric methods offer a simpler and often more rapid alternative to chromatography for the quantification of this compound, particularly in less complex samples.

UV-Visible Spectrophotometry for Quantification and Interaction Studies

UV-Visible spectrophotometry can be used for the direct quantification of this compound due to the UV absorbance of the benzyl (B1604629) group. mdpi.com The absorbance is typically measured at its lambda max, which is around 262 nm. mdpi.com This method has been used to study the interaction between QACs and other substances, such as cellulose-based fibers, by measuring the change in concentration of the QAC in solution. mdpi.com

A study investigating the interaction between benzalkonium chloride and cellulose (B213188) fibers used a UV-vis spectrophotometer to measure the exhaustion of the disinfectant from the fibers by monitoring the absorbance of the solution at 262 nm. mdpi.com A calibration curve is first established to relate absorbance to concentration. mdpi.com

Development of Highly Sensitive Spectrophotometric Assays

To enhance the sensitivity and selectivity of spectrophotometric methods, various assays have been developed based on the formation of colored ion-pair complexes. nih.govcabidigitallibrary.orgresearchgate.net In these methods, the cationic this compound is reacted with a large anionic dye, such as bromothymol blue, eosin-Y, or tetrabromophenolphthalein (B75775) ethyl ester. nih.govresearchgate.netcapes.gov.br

The formation of the ion-pair complex results in a significant color change, and the absorbance of this new species is measured in the visible region of the spectrum. cabidigitallibrary.orgresearchgate.net For example, a method using eosin-Y in the presence of the non-ionic surfactant Triton X-100 forms a purple complex with QACs that has a maximum absorbance at 535 nm. researchgate.net These methods can achieve low limits of detection, with one study reporting an LOD of 0.53 mg L⁻¹ for QACs. cabidigitallibrary.orgresearchgate.net

Another approach involves the formation of a ternary complex. One study detailed a highly sensitive method for scandium determination using Chrome Azurol S and this compound bromide, where the ternary complex showed an absorption maximum at 610 nm and was applicable for determining scandium concentrations in the range of 0.02-0.3 ppm. researchgate.net Such methods demonstrate the versatility of spectrophotometric assays in achieving high sensitivity for specific applications. researchgate.net

Electrochemical Detection Methods Research

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the detection and quantification of this compound, providing advantages in terms of speed, cost-effectiveness, and potential for miniaturization and on-site analysis. researchgate.netresearchgate.net Research has primarily focused on the development of potentiometric sensors, specifically ion-selective electrodes (ISEs), which demonstrate high sensitivity and selectivity for quaternary ammonium compounds. nih.gov

Potentiometric sensors operate by measuring the potential difference between a sensing electrode and a reference electrode, where the potential is logarithmically related to the activity of the target ion in the sample. nih.gov For this compound, these sensors typically utilize a polymeric membrane doped with an ion-exchanger that selectively binds the cationic this compound ion. researchgate.netnih.gov

A comparative study of two different designs of benzalkonium-selective electrodes—a solid-contact silver-coated electrode (Electrode A) and a traditional liquid-inner-contact PVC membrane electrode (Electrode B)—demonstrated the superior performance of the solid-contact design. researchgate.netnih.gov Electrode A, based on a benzalkonium-phosphomolybdate ion-exchanger complex, exhibited a wider linear range and a lower limit of detection compared to the liquid-contact electrode. researchgate.netnih.gov The improved detection limit of the solid-contact ISE is attributed to diminished ion fluxes at the sample-membrane interface. nih.gov

Further innovation in this area includes the use of 3D-printed ion-selective membranes. A 3D-printed potentiometric sensor was developed for the determination of benzalkonium chloride (BA+) in ophthalmic solutions. researchgate.net This sensor showed a Nernstian response of 55 mV/decade and an LOD of 8 µM, which is well within the relevant concentration range for such products. researchgate.net The sensor also demonstrated high selectivity for the target analyte in the presence of common inorganic cations found in pharmaceutical formulations. researchgate.net

Besides potentiometry, other electrochemical techniques like amperometry and voltammetry are being explored. dntb.gov.uafrontiersin.org Amperometric detection, often coupled with High-Performance Liquid Chromatography (HPLC), measures the current generated from the oxidation or reduction of the analyte at an electrode. antecscientific.com Voltammetric methods, such as cyclic voltammetry and differential pulse voltammetry, measure current as a function of an applied potential, providing both qualitative and quantitative information. researchgate.netscispace.com These techniques have shown promise for the determination of various organic molecules and could be adapted for this compound analysis. researchgate.netsrce.hr

Table 1: Performance Characteristics of Potentiometric Sensors for Benzalkonium Chloride (BzCl) Detection

| Electrode Type | Linear Dynamic Range (mol L-1) | Nernstian Slope (mV/decade) | Limit of Detection (LOD) (mol L-1) | Reference |

|---|---|---|---|---|

| Solid Contact (Silver-Coated) | 2.0×10-8 to 1.0×10-2 | 60 ± 0.3 | 2.0×10-8 | nih.gov |

| Liquid Inner Contact (PVC Membrane) | 2.0×10-7 to 1.0×10-2 | 55 ± 1.2 | 1.5×10-7 | nih.gov |

| 3D-Printed Ion-Selective Membrane | 3.1×10-5 to 1.0×10-3 | 55 | 8.0×10-6 | researchgate.net |

Validation and Inter-Laboratory Comparison of Analytical Methods

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose, ensuring that the method yields accurate, repeatable, and reliable results. netpharmalab.esich.org The process involves evaluating several performance characteristics as defined by guidelines from the International Council for Harmonisation (ICH). ich.orgresearchgate.net

For the analysis of this compound and related benzalkonium chlorides (BZCL), various methods, particularly HPLC, have been rigorously validated. researchgate.netsmatrix.com Validation studies typically assess parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. ich.orgresearchgate.net

A validated HPLC-DAD (Diode Array Detector) method was developed for the simultaneous analysis of C12, C14, and C16-BZCL homologues in wastewater. The method demonstrated excellent linearity over a concentration range of 1 mg/L to 100 mg/L, with high recovery rates (86.0–94.6%) after solid-phase extraction (SPE). Similarly, a rapid UHPLC method was validated for the analysis of total benzalkonium chloride in a pharmaceutical formulation, showing high precision and accuracy with recoveries between 99% and 103%. smatrix.com

Table 2: Summary of Validation Parameters for an HPLC-DAD Method for Benzalkonium Chloride (BZCL) Homologues in Wastewater

| Parameter | C12-BZCL (this compound chloride) | C14-BZCL | C16-BZCL |

|---|---|---|---|

| Linearity Range | 1 - 100 mg/L (R2 > 0.999) | ||

| LOD | 15 µg/L | 19 µg/L | 25 µg/L |

| LOQ | 4.5 µg/L | 5.6 µg/L | 7.6 µg/L |

| Intra-day Precision (RSD%) | 1.4 - 2.3% | ||

| Inter-day Precision (RSD%) | 6.2 - 6.7% | ||

| Recovery after SPE | 86.0 - 94.6% |

Data sourced from

Inter-laboratory comparisons (ILCs), also known as proficiency tests or round-robin tests, are crucial for assessing the performance of analytical methods across different laboratories. europa.euifremer.fr These studies involve distributing a homogeneous sample to multiple labs and comparing their results to an assigned reference value. ctc-n.orgiaea.org ILCs are a key requirement for laboratory accreditation and help ensure the comparability and reliability of data generated by different institutions. europa.euineris.fr

While specific ILC reports solely for this compound are not widely published, round-robin tests are common for classes of compounds like quaternary ammonium salts and for analytes in complex matrices. apec.orgresearchgate.net For instance, a round-robin test on antibacterial textiles involved 28 laboratories and used a quaternary ammonium salt as the treatment agent. apec.org The statistical analysis of the results, often using z-scores, helps to evaluate the performance of each laboratory and identify any systematic errors or biases in the analytical method. ctc-n.orgapec.org The complexity of analyzing certain samples often demonstrates that a multi-analytical approach is necessary for reliable characterization, as no single technique may be able to identify all components. researchgate.net The successful validation of methods in-house, followed by verification through ILCs, provides the highest level of confidence in the accuracy and robustness of an analytical procedure for this compound. europa.euscispace.com

Fundamental Mechanistic Research and Interfacial Phenomena of Benzyldimethyllaurylammonium

Supramolecular Chemistry and Self-Assembly Research

Host-Guest Chemistry Applications

Benzyldimethyllaurylammonium, as a cationic surfactant, exhibits properties that are central to host-guest chemistry, primarily through the process of micellization. numberanalytics.comcatalysis.blog In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) self-assemble into larger aggregates called micelles. nih.gov These micelles act as versatile "hosts" for a variety of "guest" molecules.

The structure of a this compound micelle consists of a hydrophobic core, formed by the lauryl (C12) alkyl chains, and a hydrophilic corona, composed of the positively charged benzyl-dimethylammonium head groups. This architecture allows the micelle to encapsulate nonpolar or poorly water-soluble guest molecules within its hydrophobic core. nih.govthno.org This encapsulation significantly increases the apparent solubility of hydrophobic substances in water, a key application in fields ranging from drug delivery to chemical reactions. thno.orgconicet.gov.ar

The efficiency of this encapsulation depends on several factors, including the chemical affinity between the lauryl chains and the guest molecule, and the stability of the micellar structure itself. nih.gov By sequestering guest molecules from the bulk aqueous phase, these micellar hosts can alter the chemical environment of the guest, potentially influencing its reactivity, stability, and photophysical properties. iisc.ac.in Research into block copolymer micelles shows that the interaction strength between the hydrophobic core-forming blocks and the guest molecule is a key variable determining encapsulation efficiency. nih.gov While most commonly used surfactants are derived from hydrocarbon sources, there is growing interest in developing biodegradable and nontoxic alternatives for these applications. nih.gov

Surface Chemistry and Interfacial Adsorption Research

Adsorption Behavior at Solid-Liquid Interfaces

The adsorption of this compound from a liquid phase onto a solid surface is a complex interfacial phenomenon governed by a combination of electrostatic and hydrophobic interactions. researchgate.net As a cationic surfactant, its adsorption behavior is highly dependent on the surface charge of the solid adsorbent. researchgate.net

On negatively charged surfaces, such as silica, clay minerals (like montmorillonite), and carboxylated cellulose (B213188) nanocrystals, the initial adsorption is driven by strong electrostatic attraction between the positively charged headgroup of the surfactant and the negative sites on the surface. researchgate.netjwent.netplos.org This first stage often involves a cation exchange process, where the surfactant cations replace other cations originally present at the interface. researchgate.netconicet.gov.ar As the surfactant concentration increases, hydrophobic interactions between the adsorbed lauryl chains become dominant, leading to the formation of surface aggregates, often described as hemimicelles or admicelles (bilayers). researchgate.net This cooperative adsorption can lead to a multilayer structure on the surface. nih.gov

Research on alkyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (ADBAC) adsorption on wood illustrates a two-step mechanism: an ion-exchange reaction at low concentrations, followed by aggregation via hydrophobic interactions at higher concentrations. researchgate.net Similarly, a study on non-woven cotton fabrics showed that adsorption is influenced by electrostatic and hydrophobic interactions, with greige (untreated) cotton adsorbing significantly more surfactant than bleached cotton due to differences in surface chemistry. researchgate.net The adsorption process is dynamic, with studies showing that equilibrium can be reached in approximately 35 minutes for ADBAC on cotton fabrics. researchgate.net

The nature of the solid surface profoundly impacts the amount of material adsorbed. nih.gov For instance, studies on sepiolite, a magnesium silicate (B1173343) clay mineral, showed that the adsorption capacity for quaternary ammonium surfactants can far exceed the material's cation exchange capacity (CEC), indicating the significance of the secondary aggregation mechanism. nih.gov

Surface Modification Strategies Utilizing this compound

The adsorption of this compound is widely utilized as a strategy to intentionally modify the properties of solid surfaces. rsc.orgdiva-portal.org By forming a layer at the solid-liquid interface, the surfactant can fundamentally alter surface characteristics such as wettability, surface charge, and biocompatibility.

A primary application is to render hydrophilic surfaces hydrophobic. For example, when this compound adsorbs onto a negatively charged, hydrophilic material like cellulose nanocrystals or clay minerals, the outward-facing lauryl chains create a new, nonpolar surface. rsc.orgdiva-portal.org This change is quantifiable through contact angle measurements. A study demonstrated that modifying cellulose nanocrystals with a quaternary ammonium salt increased the water contact angle from 12° (highly hydrophilic) to 71° (significantly more hydrophobic). rsc.orgdiva-portal.org This hydrophobization is critical for improving the dispersion of natural fillers like cellulose or clay in non-polar polymer matrices for the creation of nanocomposites. rsc.orgdiva-portal.org

Another key modification is the reversal of surface charge. Many naturally occurring materials, such as clays (B1170129) and silica, are negatively charged in aqueous environments. jwent.netplos.org The adsorption of cationic this compound neutralizes this negative charge and, at higher concentrations, imparts a net positive charge to the surface. This charge reversal is a powerful tool for controlling the interaction of the modified surface with other components in a system. researchgate.net

These surface modification strategies are crucial in numerous industrial applications, including the formulation of fabric softeners, corrosion inhibitors, and as emulsifiers in polymerization processes. researchgate.networktribe.com

Colloidal Stability and Rheological Properties Studies

This compound plays a critical role in controlling the stability of colloidal dispersions and the rheological (flow) properties of suspensions. europeanproceedings.comthermofisher.com Colloidal systems consist of fine particles dispersed in a liquid, and their stability is determined by the balance of attractive (van der Waals) and repulsive forces between the particles. wyatt.com

The stability of many colloidal suspensions is poor because particles tend to aggregate or flocculate. This compound, as a cationic surfactant, can adsorb onto the surface of dispersed particles (e.g., clays, silica, latex). nih.govscielo.br This adsorption modifies the inter-particle forces. For negatively charged particles, the adsorbed layer of positively charged surfactant headgroups creates a strong electrostatic repulsion between particles, preventing them from aggregating and thus enhancing colloidal stability. bioline.org.brapplied-microspheres.com

The zeta potential is a key indicator of colloidal stability, measuring the magnitude of the electrostatic repulsion at the particle surface. wyatt.comanton-paar.com A high absolute zeta potential (typically > ±30 mV) is indicative of a stable dispersion, while values close to zero suggest instability and a tendency to aggregate. bioline.org.brapplied-microspheres.com The adsorption of this compound directly influences the zeta potential of particles in a suspension. For instance, adding a cationic surfactant to a suspension of negatively charged particles will cause the initial negative zeta potential to increase, pass through zero (the point of maximum instability), and become positive at higher surfactant concentrations. bioline.org.brnih.gov

The state of aggregation of the particles, which is controlled by the colloidal stability, has a profound impact on the rheology of the suspension. researchgate.netnih.govkobv.de Unstable, aggregated suspensions often exhibit high viscosity and complex flow behaviors, such as yield stress, where a minimum force must be applied to initiate flow. nih.gov By stabilizing the particles and preventing aggregation, this compound can significantly reduce the viscosity of a suspension and modify its flow characteristics, which is essential for processes like pumping, coating, and storage. thermofisher.com

Environmental Chemistry and Ecotoxicological Research of Benzyldimethyllaurylammonium

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical describe its journey and transformation after release into the environment. nih.gov For benzyldimethyllaurylammonium chloride, which is often a component of alkyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (ADBAC) mixtures, the primary route of entry into the environment is through down-the-drain disposal from household and industrial applications, leading to wastewater treatment plants. nih.gov

This compound and other ADBACs are considered to be readily biodegradable. researchgate.net Studies have shown that the removal of these compounds in activated sludge wastewater treatment systems is generally high, with biodegradation being a significant removal mechanism. nih.gov The degradation process can be influenced by the length of the alkyl chain. gatech.edu

Research on the biodegradation of benzyl dimethyl dodecyl ammonium chloride (BAC-12) in biofilm reactors has demonstrated first-order degradation kinetics. One study observed a degradation half-life of 9 hours for BAC-12. au.dk The primary degradation pathway for ADBACs is believed to involve the cleavage of the C-alkyl-N bond, leading to the formation of metabolites such as benzyldimethylamine (BDMA). au.dk Advanced oxidation processes, such as those involving UV radiation and chlorine, can also effectively degrade dodecyl dimethyl benzyl ammonium chloride (DDBAC), with degradation mechanisms including hydrogen abstraction, hydroxylation, and cleavage of the C-N bond. researchgate.net

Table 1: Degradation Kinetics of this compound and Related Compounds

| Compound | System | Degradation Rate / Half-life | Degradation (%) | Pathway |

|---|---|---|---|---|

| Benzyl dimethyl dodecyl ammonium chloride (BAC-12) | Biofilm Reactor | t½ = 9 hours (First-order kinetics) | >95% | Biodegradation |

| Alkyl dimethyl benzyl ammonium chloride (ADBAC) | Activated Sludge | - | 72% - 100% | Biodegradation |

This table presents a summary of degradation data for this compound and closely related compounds to illustrate its environmental persistence.

Hydrolysis and photolysis are key abiotic degradation processes for chemicals in the aquatic environment. usgs.gov However, for this compound and other QACs, these pathways are not considered significant. Studies on didecyl dimethyl ammonium chloride (DDAC), a structurally similar QAC, have shown it to be hydrolytically stable, with estimated half-lives of one year or greater at pH values of 4, 7, and 9. atamankimya.com Similarly, ADBAC is reported to be stable to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov

The compound is also photolytically stable, meaning it does not readily break down when exposed to sunlight in water. atamankimya.comnih.gov This stability in both hydrolysis and photolysis indicates that biodegradation is the primary mechanism for its removal from aquatic systems.

As a cationic molecule, this compound has a strong tendency to adsorb to negatively charged particles in the environment, such as those found in soil, sediment, and sewage sludge. nih.govmass.gov This strong sorption behavior significantly limits its mobility in the environment.

The U.S. Environmental Protection Agency (EPA) has reported high soil adsorption coefficient (Koc) values for ADBAC, ranging from 640,389 to 6,171,657, which are indicative of immobile substances. epa.gov The Freundlich adsorption constants (Kads) were also high, ranging from 5,123 to 32,429, depending on the soil type. epa.gov This strong binding to soil and sediment means that the compound is not expected to leach into groundwater. epa.gov Research on the sorption of dodecyl benzyl dimethyl ammonium chloride (C12BDMA) to municipal sludge showed a significant extent of adsorption, further confirming its affinity for organic-rich matrices. researchgate.net

Table 2: Soil Sorption Coefficients for Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)

| Parameter | Value Range | Environmental Mobility | Source |

|---|---|---|---|

| Freundlich Adsorption Coefficient (Kads) | 5,123 - 32,429 | Immobile | U.S. EPA epa.gov |

This table summarizes the sorption coefficients for the broader ADBAC category, indicating a strong tendency to bind to soil and sediment.

Photolysis and Hydrolysis Research

Ecotoxicity Mechanisms and Assessment in Non-Human Organisms and Ecosystems

The ecotoxicity of this compound is a significant concern, particularly for aquatic organisms, due to its surfactant properties which can disrupt cell membranes. regulations.gov

This compound and other ADBACs are classified as very toxic to aquatic life. dep.state.pa.uskaercher-media.com Their toxicity can affect organisms across different trophic levels, including algae, invertebrates, and fish. nih.gov The toxicity is influenced by the length of the alkyl chain. gatech.edu

Acute toxicity is typically measured by the concentration that is lethal to 50% of the test organisms (LC50) or causes an effect in 50% of the organisms (EC50) over a short period. Chronic toxicity looks at longer-term effects on survival, growth, and reproduction at lower concentrations. For aquatic invertebrates like Daphnia magna, ADBACs have shown very high toxicity, with reported acute EC50 values in the low microgram per liter range. nih.gov Fish are also sensitive, with acute LC50 values varying depending on the species and the specific ADBAC mixture.

Table 3: Aquatic Ecotoxicity of this compound and Related QACs

| Organism | Compound Category | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna (Water flea) | BAC (C12-C16) | 48-h EC50 (Acute) | 5.8 | nih.gov |

| Daphnia magna (Water flea) | ADBAC | 21-day NOEC (Chronic) | 10.8 | orst.edu |

| Pimephales promelas (Fathead minnow) | ADBAC | 96-h LC50 (Acute) | 280 | U.S. EPA |

| Oncorhynchus mykiss (Rainbow trout) | ADBAC | 96-h LC50 (Acute) | 470 | U.S. EPA |

This table provides a summary of acute and chronic toxicity data for aquatic organisms exposed to ADBAC mixtures containing the lauryl (C12) chain. NOEC: No Observed Effect Concentration.

The risk of this compound to terrestrial organisms is considered to be lower than in aquatic environments. nih.gov This is primarily due to its strong adsorption to soil particles, which reduces its bioavailability to soil-dwelling organisms. mass.govnih.gov Because it binds tightly to soil, its potential to be taken up by plants or harm soil invertebrates is limited. mass.gov

While specific terrestrial ecotoxicity studies on this compound are not widely available in the public literature, data on related compounds suggest a lower level of concern. For instance, didecyl dimethyl ammonium chloride (DDAC) is reported to have low toxicity to bees, and the U.S. EPA has considered it acceptable to apply these findings to ADBAC as well. orst.edu The primary environmental concern remains its impact on aquatic ecosystems following discharge from wastewater treatment facilities. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound chloride | - |

| Alkyl Dimethyl Benzyl Ammonium Chloride | ADBAC |

| Dodecyl Dimethyl Benzyl Ammonium Chloride | DDBAC, BAC-12 |

| Didecyl Dimethyl Ammonium Chloride | DDAC |

| Benzyldimethylamine | BDMA |

| Dodecyl benzyl dimethyl ammonium chloride | C12BDMA |

| Trichloromethane | - |

| Monochloroacetic acid | - |

| Dichloroacetic acid | - |

Impact on Microbial Communities and Bioremediation Potential

This compound, a member of the quaternary ammonium compounds (QACs), exerts significant pressure on microbial communities due to its broad-spectrum biocidal properties. researchgate.netnih.gov Its impact ranges from bacteriostatic (inhibiting growth) at lower concentrations to microbiocidal (killing microorganisms) at higher concentrations. au.dk The primary mechanism of its antimicrobial action involves the disruption of cell membranes and proteins, leading to cell death. au.dk This toxicity is a concern in various environments, particularly in wastewater treatment plants (WWTPs) where microbial activity is essential for breaking down organic matter and removing nutrients. au.dknih.gov

The introduction of this compound into environments like soil and water can lead to shifts in the microbial community structure. Long-term exposure may result in the selective enrichment of resistant species, which have developed mechanisms to tolerate or degrade these compounds. au.dkwikipedia.org For instance, some bacteria can alter their membrane composition, increase the activity of efflux pumps to expel the compound, or form biofilms which provide increased resistance compared to their planktonic counterparts. nih.govwikipedia.org

Despite its toxicity, several microbial species have demonstrated the ability to degrade this compound and other benzalkonium chlorides (BACs), offering potential for bioremediation. Strains of Pseudomonas, in particular, have been identified as capable of utilizing BACs as a source of carbon and energy. nih.govuwo.ca Research has shown that a pure strain of Pseudomonas can biodegrade benzyl dimethyl dodecyl ammonium chloride (BDDA), mineralizing a significant portion of the initial concentration over several hundred hours. uwo.ca

Bioremediation strategies often focus on harnessing these degrading microorganisms. Bioaugmentation, the process of adding specific microbial strains or consortia to a contaminated environment, is a promising approach. mdpi.comfrontiersin.org Microbial consortia, either naturally occurring or artificially constructed, often show greater efficiency in degrading complex compounds compared to single strains due to synergistic metabolic activities. frontiersin.orgnih.gov

Moving Bed Biofilm Reactors (MBBRs) have proven effective for the removal of BACs from wastewater. au.dkau.dk In these systems, microorganisms grow as a biofilm on carrier elements, creating a complex and resilient community that can efficiently metabolize the compounds. Studies using MBBRs have shown significant degradation of BACs, with half-lives of 12 to 20 hours for different chain-length variants. au.dkau.dk This highlights the potential of biofilm-based bioremediation for treating effluents containing this compound. However, the efficiency of biodegradation can be affected by the presence of other contaminants; for example, the presence of one type of BAC can inhibit the degradation of another. researchgate.net

Table 1: Microbial Genera Involved in the Bioremediation of this compound and Related Compounds

| Genus | Role in Bioremediation | Reference(s) |

|---|---|---|

| Pseudomonas | Degradation of benzalkonium chlorides (BACs), utilization as a carbon source. | nih.govuwo.ca |

| Comamonas | Found in microbial consortia for treating nitrogen-rich wastewater, potentially co-metabolizing other compounds. | mdpi.com |

| Rhodobacter | Enriched in biofilms for nutrient removal, may contribute to overall pollutant degradation. | frontiersin.org |

| Lysinibacillus | Part of microbial consortia for degrading complex hydrocarbons, indicating broad degradative capabilities. | frontiersin.org |

| Gordonia | Component of microbial consortia for degrading petroleum hydrocarbons. | frontiersin.org |

| Cupriavidus | Member of microbial consortia capable of degrading polycyclic aromatic hydrocarbons. | frontiersin.org |

Development of Ecotoxicological Biomarkers and Assays

To evaluate the environmental risk posed by this compound, a range of ecotoxicological assays and biomarkers are employed. These tools are designed to assess the potential harm to various organisms across different trophic levels. merieuxnutrisciences.com Standardized ecotoxicity tests are crucial for determining the concentrations at which adverse effects occur. ecotoxcentre.ch

A common approach is to use a battery of tests on representative aquatic organisms. merieuxnutrisciences.comnih.gov These typically include:

Bacteria: The bioluminescence inhibition test using Aliivibrio fischeri is a rapid and sensitive method to assess acute toxicity. merieuxnutrisciences.comnih.gov

Algae: Growth inhibition assays using species like Raphidocelis subcapitata or the duckweed Lemna minor are used to determine effects on primary producers. merieuxnutrisciences.comnih.gov

Invertebrates: The acute toxicity test with the crustacean Daphnia magna is a standard method to evaluate impacts on primary consumers. merieuxnutrisciences.comnih.gov

Fish: The fish embryo acute toxicity (FET) test is used to assess developmental toxicity. ecotoxcentre.ch

These assays generate data such as the EC50 (the concentration causing an effect in 50% of the test population), which is fundamental for environmental risk assessment. au.dk For instance, the EC50 of a C12-BAC for the alga C. vulgaris was reported as 0.203 mg/L, indicating high toxicity to aquatic plants. au.dk

Beyond these standard tests, research is focused on developing and validating biomarkers, which are measurable biological responses to chemical exposure. epa.govnih.gov Biomarkers can provide early warnings of ecological damage before effects are observed at the population or community level. They are generally categorized as biomarkers of exposure and biomarkers of effect. nih.govnih.gov

Biomarkers of Exposure: These indicate that an organism has been exposed to a substance. An example is the measurement of the compound or its metabolites in tissues. ijvar.org Advanced techniques like metabolomics, which provides a "metabolic fingerprint," can reveal exposure to specific contaminants by detecting changes in the profile of endogenous biochemicals. sgs.com

Biomarkers of Effect: These demonstrate a physiological or biochemical response to the exposure. nih.gov Examples include:

Enzyme Inhibition: Inhibition of acetylcholinesterase (AChE) is a well-known biomarker for neurotoxic compounds. researchgate.net

Protein Induction: The induction of proteins like vitellogenin can indicate exposure to endocrine-disrupting chemicals, while metallothioneins are biomarkers for metal exposure. nih.govresearchgate.net

Oxidative Stress: Measurement of reactive oxygen species (ROS) or the activity of antioxidant enzymes like glutathione (B108866) S-transferase (GST) can indicate cellular stress. nih.govnih.gov

Genotoxicity: The comet assay is used to measure DNA damage in cells, indicating genotoxic potential. researchgate.net

Histopathology: Microscopic examination of tissues (e.g., liver, gills) can reveal lesions and other pathological changes resulting from toxicant exposure. ijvar.org

The development of these assays and biomarkers creates a more comprehensive framework for assessing the ecotoxicological risks of this compound, moving from simple mortality tests to a more nuanced understanding of its sublethal effects on biological systems. epa.govnih.gov

Table 2: Common Ecotoxicological Assays and Biomarkers for Aquatic Environments

| Test Type | Organism/System | Endpoint Measured | Reference(s) |

|---|---|---|---|

| Standard Assays | |||

| Acute Toxicity | Aliivibrio fischeri (bacterium) | Inhibition of bioluminescence | merieuxnutrisciences.comnih.gov |

| Growth Inhibition | Lemna minor (duckweed) | Inhibition of growth/reproduction | nih.gov |

| Growth Inhibition | Raphidocelis subcapitata (alga) | Inhibition of growth | merieuxnutrisciences.com |

| Acute Immobilisation | Daphnia magna (crustacean) | Mortality/Immobilisation (EC50) | merieuxnutrisciences.comnih.gov |

| Biomarkers | |||

| Genotoxicity | Fish cells, Mussel hemocytes | DNA strand breaks (Comet Assay) | researchgate.net |

| Oxidative Stress | Various aquatic organisms | Activity of antioxidant enzymes (e.g., GST, Catalase) | nih.govnih.gov |

| Neurotoxicity | Fish brain | Inhibition of Acetylcholinesterase (AChE) | researchgate.net |

| Metabolic Profiling | Various aquatic organisms | Changes in metabolite profiles (Metabolomics) | sgs.com |

| Histopathology | Fish tissues (liver, gills) | Tissue lesions, cellular alterations | ijvar.org |

Formation and Behavior of Environmental Transformation Products

The environmental fate of this compound is not limited to its persistence or complete mineralization. Through biological and abiotic processes, it can be converted into various transformation products (TPs). uwo.caau.dk Understanding the formation and behavior of these TPs is critical, as they may exhibit their own toxicity, sometimes greater than that of the parent compound. sci-hub.se

The primary degradation pathway for benzalkonium chlorides (BACs) like this compound is biodegradation. nih.govwikipedia.org A key initial step is the cleavage of the bond between the long alkyl chain and the quaternary nitrogen atom. wikipedia.orgresearchgate.net This reaction, often carried out by bacteria such as Pseudomonas spp., results in the formation of benzyldimethylamine (BDMA) and a corresponding long-chain alkanaldehyde. au.dkresearchgate.net BDMA can be further degraded into smaller molecules like dimethylamine, benzylamine, carbon dioxide, and ammonia. au.dk

Recent research using advanced analytical techniques has elucidated more complex degradation pathways. In moving bed biofilm reactors (MBBRs), the metabolism of C12-BAC (this compound chloride) was found to generate 42 different metabolites. au.dkau.dk Two novel degradation pathways were identified:

ω-oxidation followed by β-oxidation: The terminal methyl group of the lauryl chain is oxidized to a carboxylic acid, which is then shortened via the β-oxidation spiral.

ω-oxidation followed by α-oxidation and then β-oxidation: A similar initial oxidation is followed by the removal of one carbon atom at a time (α-oxidation) before entering the β-oxidation pathway.

These complex pathways lead to a variety of TPs, with compounds such as Benzyl-(carboxymethyl)-dimethylazanium and Benzyl-(2-carboxyethyl)-dimethylazanium being identified as stable end products in these systems. au.dkau.dk

Abiotic processes also contribute to the transformation of this compound. Advanced Oxidation Processes (AOPs), such as treatment with ozone and hydrogen peroxide (O₃/H₂O₂), are engineered systems designed to degrade persistent organic pollutants. uwo.ca These processes effectively break down BACs but also generate a multitude of TPs. One study identified approximately 25 different TPs from the AOP treatment of BACs. uwo.ca While the AOP-treated water showed significantly reduced toxicity to algae, the characterization of the individual TPs remains a challenge. uwo.ca

Photodegradation, or the breakdown of chemicals by sunlight, is another potential environmental fate process. However, the importance of this pathway for this compound is unclear, with some reports suggesting it is relatively stable to photolysis. atamankimya.com The estimated atmospheric half-life for the vapor-phase compound reacting with hydroxyl radicals is short, but since it primarily exists in water and soil, this pathway is less relevant. atamankimya.com

The formation of these TPs complicates environmental risk assessment. They often have different physical-chemical properties than the parent compound, affecting their mobility, persistence, and bioavailability in the environment. sci-hub.se Therefore, a comprehensive evaluation of the environmental impact of this compound must include the identification and toxicological assessment of its major transformation products.

Table 3: Key Transformation Products of this compound and Related BACs

| Transformation Product | Formation Pathway | Reference(s) |

|---|---|---|

| Benzyldimethylamine (BDMA) | Biodegradation (cleavage of C-N bond) | au.dkresearchgate.net |

| Dodecanal (Lauric aldehyde) | Biodegradation (cleavage of C-N bond) | au.dkresearchgate.net |

| Benzylamine | Biodegradation (further degradation of BDMA) | au.dk |

| Dimethylamine | Biodegradation (further degradation of BDMA) | au.dk |

| Benzyl-(carboxymethyl)-dimethylazanium | Biodegradation (ω/β-oxidation pathway in MBBR) | au.dkau.dk |

| Benzyl-(2-carboxyethyl)-dimethylazanium | Biodegradation (ω/α/β-oxidation pathway in MBBR) | au.dkau.dk |

Theoretical and Computational Chemistry Studies of Benzyldimethyllaurylammonium

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to explore the intrinsic properties of QACs. nih.govappliedmineralogy.comnih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous other properties can be derived.

DFT calculations are employed to understand the distribution of electrons within the benzyldimethyllaurylammonium cation and to predict its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net

In studies of similar QACs, DFT has been used to calculate a variety of quantum chemical descriptors. appliedmineralogy.comnih.gov These descriptors help in building Quantitative Structure-Activity Relationship (QSAR) models. For instance, a DFT-based QSAR study on the toxicity of various QACs identified that properties like polarizability, the most positive net atomic charges on hydrogen atoms, and entropy were key descriptors governing their biological activity. appliedmineralogy.comnih.gov Such calculations for this compound would reveal the most likely sites for electrophilic and nucleophilic attack, providing a fundamental understanding of its chemical behavior. For example, the positively charged nitrogen atom and the aromatic benzyl (B1604629) group are key regions of interest, influencing how the molecule interacts with its environment. mdpi.comappliedmineralogy.com

Table 1: Illustrative Quantum Chemical Descriptors for a Model QAC This table presents typical data obtained from DFT calculations for a representative quaternary ammonium (B1175870) compound, as specific data for this compound is not readily available in published literature.

| Quantum Chemical Descriptor | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -8.5 eV | Indicates the electron-donating ability of the molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 7.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment (μ) | 3.5 D | Measures the overall polarity of the molecule. |

| Polarizability (α) | 45 ų | Describes the molecule's ability to form instantaneous dipoles. nih.gov |

Quantum chemical calculations can simulate various spectroscopic properties, which is invaluable for interpreting experimental data.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, this would help assign the complex peaks in its NMR spectrum, distinguishing between the protons and carbons of the benzyl group, the lauryl chain, and the methyl groups attached to the nitrogen. Conformational changes upon micellization can also be studied through changes in NMR spectra. acs.org

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. royalsocietypublishing.org For this compound, the absorption bands, primarily due to the π-π* transitions of the aromatic benzyl ring, can be calculated to understand its photophysical properties.

IR (Infrared): Calculations of vibrational frequencies can generate a theoretical IR spectrum. This helps in assigning the absorption bands corresponding to specific molecular vibrations, such as the C-H stretches of the alkyl chain and benzyl group, and the C-N bond vibrations.

This compound is a flexible molecule due to its long lauryl chain.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool to study the dynamic behavior of molecules and their aggregates in solution over time. researchgate.netredalyc.orgresearchgate.net For this compound, MD simulations can model the process of micelle formation in water. researchgate.netredalyc.orgresearchgate.net These simulations provide detailed information on the aggregation number (the number of molecules in a micelle), the shape of the micelles, and the orientation of the molecules within them. researchgate.netredalyc.org For instance, simulations of the closely related N-dodecyl-N,N-dimethyl-N-benzylammonium chloride (a C12 analogue) have shown that it tends to form small, stable aggregates of 6-10 molecules. researchgate.netredalyc.org The simulations also reveal how the hydrophobic lauryl chains form the core of the micelle while the hydrophilic quaternary ammonium head groups are exposed to the water. researchgate.net

Spectroscopic Property Simulations (NMR, UV-Vis, IR)

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.

While much docking research on QACs focuses on clinical targets like bacterial enzymes, the methodology is broadly applicable to understanding their interactions with any protein. For this compound, docking could be used to model its binding to non-clinical proteins, such as industrial enzymes or proteins involved in environmental biofilms.

Studies on other QACs have shown that binding is often driven by a combination of hydrophobic interactions between the alkyl chain and nonpolar protein residues, and electrostatic interactions involving the positively charged quaternary nitrogen. acs.orgresearchgate.netugent.be For example, molecular docking of various QACs with the plant transporter protein AtOCT1 revealed that binding primarily relied on hydrophobic interactions. acs.org The binding free energy calculations showed that QACs could bind more strongly than the protein's native substrate. acs.org Similar studies with this compound would elucidate the key amino acid residues involved in its binding to a target protein and quantify the strength of this interaction.

Table 2: Representative Data from a Molecular Docking Simulation of a QAC with a Model Protein This table illustrates the typical output of a molecular docking study. The values are for a hypothetical complex and serve as an example.

| Parameter | Illustrative Value | Interpretation |

|---|---|---|

| Binding Affinity (ΔGbinding) | -7.5 kcal/mol | The predicted free energy of binding; a more negative value indicates stronger binding. |

| Interacting Protein Residues | LEU 89, VAL 93, PHE 264, ASP 112 | Amino acids in the protein's binding pocket that interact with the ligand. |

| Types of Interactions | Hydrophobic, van der Waals, Electrostatic (Salt Bridge) | The nature of the forces stabilizing the ligand-protein complex. |

| Hydrogen Bonds | 0 | Indicates the absence of this specific type of bond in this example. |

The insights gained from quantum chemical calculations and molecular docking can guide the rational design of new QAC analogues with improved or specialized properties. researchgate.netmdpi.comrsc.org By understanding the structure-activity relationships, chemists can make targeted modifications to the molecular structure of this compound.

For example, if docking studies show that a longer alkyl chain would lead to better hydrophobic interactions and stronger binding to a target, analogues with C14 (myristyl) or C16 (cetyl) chains could be synthesized. Conversely, if a different substitution on the benzyl ring could introduce a favorable interaction, such as a hydrogen bond, this modification could be explored. Computational chemistry allows for these hypothetical analogues to be evaluated in silico (on a computer) before undertaking their actual chemical synthesis, saving significant time and resources. researchgate.net This approach has been used to design "soft" QACs, which contain biodegradable linkages like ester or amide bonds, to create molecules with specific activity profiles and better environmental compatibility. mdpi.comrsc.org

Ligand-Protein Interaction Modeling (excluding clinical targets)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to ascertain the relationship between the chemical structure of a compound and its biological activity or a specific chemical property. Current time information in Houston, TX, US.arabjchem.orgmdpi.com These models are extensively applied in toxicology, drug discovery, and environmental science to predict the behavior of unevaluated chemicals based on the properties of similar, well-characterized compounds. For quaternary ammonium compounds (QACs) like this compound, QSAR models are particularly valuable for predicting their antimicrobial efficacy and ecotoxicity.

The fundamental principle of QSAR modeling lies in the hypothesis that the activity of a chemical is a function of its molecular structure. By quantifying structural features, known as molecular descriptors, and correlating them with observed activities, a mathematical model can be developed. These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and polarizability.

Physicochemical properties: These include parameters like hydrophobicity (logP), molar refractivity, and water solubility.

For QACs, the length of the alkyl chain is a critical descriptor influencing their biological activity. Studies have shown that the antimicrobial activity of QACs against bacteria such as Staphylococcus aureus and Escherichia coli is strongly correlated with the hydrophobicity of the molecule, which is directly related to the alkyl chain length. arabjchem.orgjapsonline.com

A generalized QSAR model for the activity of QACs can be expressed as:

Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Where the activity could be the minimum inhibitory concentration (MIC) for antimicrobial effect or the effective concentration (EC50) for toxicity.

Research on the QSAR of QACs has revealed that specific molecular descriptors are consistently important in predicting their activity. For instance, a study on the toxicity of QACs to the green alga Chlorella vulgaris identified alkyl chain length, polarizability, the most positive net atomic charges on a hydrogen atom, and entropy as the major descriptors governing their toxicity. appliedmineralogy.comnih.gov Another study focusing on the antibacterial activity of gemini (B1671429) quaternary ammonium surfactants against E. coli developed a robust QSAR model using a combination of constitutional, topological, and quantum-chemical descriptors. japsonline.comjapsonline.com

The development of a QSAR model typically involves the following steps:

Data Set Collection: A set of structurally related compounds with experimentally determined activities is compiled.

Molecular Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to establish a relationship between the descriptors and the activity. appliedmineralogy.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The following table provides an example of the types of descriptors that could be used in a QSAR model for this compound and their potential influence on its activity.

| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity of this compound |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | A higher LogP, reflecting greater lipophilicity due to the lauryl chain, is generally associated with increased antimicrobial activity up to a certain point (the "cut-off effect"). |

| Topological | Molecular Connectivity Indices | These indices relate to the branching and size of the molecule and can influence its interaction with biological membranes. |

| Electronic | Partial Charge on the Quaternary Nitrogen | The positive charge is crucial for the initial electrostatic interaction with negatively charged microbial cell surfaces. |

| Steric | Molar Refractivity | This descriptor relates to the volume and polarizability of the molecule and can affect its transport across cell membranes. |

QSAR models provide a powerful tool for the rational design of new QACs with enhanced activity and for predicting the environmental impact of existing compounds like this compound without the need for extensive experimental testing. mdpi.comnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a chemical compound. These predictions are crucial in the early stages of drug development and for assessing the potential exposure and systemic effects of chemicals like this compound. The primary ADME properties evaluated are:

Absorption: The process by which a substance enters the bloodstream. For dermally applied products containing this compound, skin absorption is a key parameter. For oral exposure, gastrointestinal absorption is important.

Distribution: The reversible transfer of a substance from one location to another within the body. This is influenced by factors like plasma protein binding and lipid solubility.

Metabolism: The chemical conversion of substances by enzymes in the body, primarily in the liver.

Excretion: The removal of the substance and its metabolites from the body, typically via urine or feces.

Various computational tools and web servers are available for in silico ADME prediction, such as SwissADME, PreADMET, and ADMETlab. mdpi.com These tools utilize a combination of QSAR models and rule-based systems to predict ADME properties based on the chemical structure of the compound.

For this compound, a cationic surfactant, its ADME profile is expected to be influenced by its amphiphilic nature and positive charge. A study on the in silico ADME-Tox profile of benzalkonium chloride, a mixture that includes this compound chloride, indicated good oral bioavailability. aip.org

The following table summarizes the predicted ADME properties for a representative quaternary ammonium compound with structural similarities to this compound, based on typical in silico models.

| ADME Property | Predicted Outcome for a Representative QAC | Rationale |

| Gastrointestinal (GI) Absorption | High | The surfactant properties can enhance absorption across the intestinal mucosa. ijcrt.org |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | While the positive charge can hinder passive diffusion across the BBB, the lipophilic alkyl chain might facilitate some level of penetration. ijcrt.org |

| Plasma Protein Binding | High | The hydrophobic alkyl chain is likely to bind to albumin and other plasma proteins. |

| Metabolism | Limited | Quaternary ammonium compounds are generally resistant to extensive metabolism due to the stable C-N bonds. |

| Excretion | Primarily in feces | For orally administered QACs that are not fully absorbed, fecal excretion is the main route. For absorbed compounds, renal excretion may occur. |

It is important to note that while in silico predictions are valuable for initial screening and prioritization, they are subject to limitations and should ideally be confirmed by in vitro or in vivo experimental data. A human pharmacokinetic study on a consumer antiseptic wash containing 0.13% benzalkonium chloride found very low systemic exposure even under maximal use conditions, suggesting limited dermal absorption. nih.gov This highlights the importance of considering the formulation and route of exposure when interpreting ADME predictions.

The bioavailability radar, a graphical representation from tools like SwissADME, can provide a quick assessment of the drug-likeness of a compound based on several physicochemical properties. For a molecule like this compound, the radar would likely indicate good lipophilicity and solubility to some extent, but its size might be on the higher end of typical "drug-like" molecules.

In silico ADME predictions for this compound are instrumental in understanding its potential for systemic exposure and in guiding risk assessment, particularly for products with direct human contact.

Future Directions and Emerging Research Areas for Benzyldimethyllaurylammonium Studies

Interdisciplinary Research Frontiers